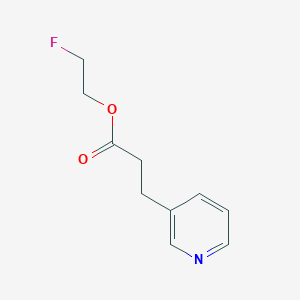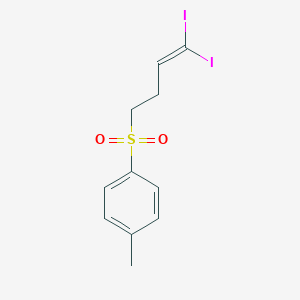![molecular formula C30H33N3O5S B14220698 N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine CAS No. 823803-07-2](/img/structure/B14220698.png)
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine is a complex organic compound with the molecular formula C30H33N3O5S. This compound is known for its unique structure, which includes a triphenylmethyl group, a sulfanylacetyl group, and two amino acids: valine and asparagine. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine typically involves multiple steps. The process begins with the protection of the amino groups of L-valine and L-asparagine using suitable protecting groups. The triphenylmethyl group is then introduced through a nucleophilic substitution reaction with a triphenylmethyl halide. The sulfanylacetyl group is added via a thiol-ene reaction, where a thiol reacts with an alkene under radical conditions. The final step involves deprotection of the amino groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reproducibility of the final product.
化学反应分析
Types of Reactions
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The triphenylmethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triphenylmethyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The triphenylmethyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound. The sulfanylacetyl group can participate in redox reactions, influencing the compound’s reactivity. The valine and asparagine residues can form hydrogen bonds and other interactions with target molecules, modulating their activity.
相似化合物的比较
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine can be compared with other similar compounds, such as:
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-glutamine: Similar structure but with glutamine instead of asparagine, which can affect its biological activity.
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-leucyl-L-asparagine: Contains leucine instead of valine, leading to differences in hydrophobicity and binding properties.
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-serine: Serine replaces asparagine, introducing a hydroxyl group that can participate in additional hydrogen bonding.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their contributions to its chemical and biological properties.
属性
CAS 编号 |
823803-07-2 |
|---|---|
分子式 |
C30H33N3O5S |
分子量 |
547.7 g/mol |
IUPAC 名称 |
(2S)-4-amino-2-[[(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H33N3O5S/c1-20(2)27(28(36)32-24(29(37)38)18-25(31)34)33-26(35)19-39-30(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,20,24,27H,18-19H2,1-2H3,(H2,31,34)(H,32,36)(H,33,35)(H,37,38)/t24-,27-/m0/s1 |
InChI 键 |
PZLCOVYIYFNONO-IGKIAQTJSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
规范 SMILES |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Indole, 2-(2-chlorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14220616.png)
![[(2S,3R)-1-benzyl-3-phenylazetidin-2-yl]methanol](/img/structure/B14220617.png)


![3-[1-(Benzylamino)ethylidene]oxolan-2-one](/img/structure/B14220633.png)

![Phenyl 2-[(4-butoxyphenyl)sulfanyl]-5-nitrobenzene-1-sulfonate](/img/structure/B14220648.png)
![5-{4-[(2,6-Difluorophenyl)methoxy]phenyl}-1H-pyrazole](/img/structure/B14220653.png)
![[3-(4-Benzoylphenoxy)propyl]phosphonic acid](/img/structure/B14220654.png)
![N~2~,N~4~-Bis[2,6-di(propan-2-yl)phenyl]pent-2-ene-2,4-diamine](/img/structure/B14220675.png)
![[(3S)-1-(2-fluoroethyl)piperidin-3-yl]methyl butanoate](/img/structure/B14220679.png)
![Benzenemethanamine, N-[2-(phenylseleno)butyl]-](/img/structure/B14220685.png)


